Preracemosol B

Description

Overview of Research Trajectory and Significance of Preracemosol B in Natural Product Chemistry

This compound is a bibenzyl derivative that has garnered attention within the field of natural product chemistry. Its significance lies in its classification as a potential biogenetic precursor to other more complex molecules, such as racemosol (B1202778) and demethylracemosol. researchgate.netnih.gov The investigation into this compound is part of a broader effort to understand the biosynthesis of these intricate compounds within various plant species.

Research into this compound and related compounds contributes to the understanding of chemical diversity in the plant kingdom, particularly within the Bauhinia genus. ukaazpublications.com The study of such natural products is crucial for discovering new bioactive molecules that could have potential applications. The isolation and characterization of this compound have expanded the known chemical constituents of its source plant, providing a basis for further phytochemical and pharmacological investigations. nih.govukaazpublications.com

The exploration of bibenzyls like this compound is an active area of research, with studies focusing on their chemical structures, synthesis, and biological activities. researchgate.net These efforts are essential for unlocking the full potential of these natural compounds.

Historical Context of this compound Discovery and Initial Characterization

This compound was first isolated from the roots of Bauhinia malabarica Roxb. nih.gov Its discovery was reported in the year 2000 by Kittikoop et al. researchgate.netukaazpublications.com This finding was significant as it marked the first instance of bibenzyl derivatives, including Preracemosol A and this compound, being reported in the Bauhinia genus. ukaazpublications.com

The initial characterization of this compound was conducted alongside its potential biogenetic products, racemosol and demethylracemosol, which were also isolated from the same plant source. nih.gov The structural elucidation of these compounds was achieved through spectroscopic analysis. nih.gov This foundational work provided the chemical basis for subsequent studies on the biological activities of these related molecules.

Review of Current Literature on this compound and Related Bibenzyl Derivatives

Current literature continues to explore the chemical and biological properties of this compound and other bibenzyl derivatives. These compounds are part of a larger class of phenolic compounds that are widespread in nature. Research has demonstrated that bibenzyls are among the essential phenolic active ingredients in various medicinal plants, such as those from the Dendrobium genus. researchgate.net

Studies on Bauhinia malabarica have confirmed the presence of this compound and its related compounds. researchgate.netukaazpublications.comresearchgate.net While this compound itself did not show significant cytotoxicity against certain cancer cell lines, it, along with Preracemosol A, racemosol, and demethylracemosol, exhibited moderate antimalarial activity. nih.govsut.ac.th This has opened avenues for investigating the potential therapeutic applications of these compounds.

The ongoing research into the Bauhinia genus continues to uncover a diverse array of chemical constituents, including flavonoids, stilbenes, and various other phenolic compounds, in addition to bibenzyls like this compound. ukaazpublications.comphcogrev.com These findings underscore the importance of this plant genus as a source of novel natural products.

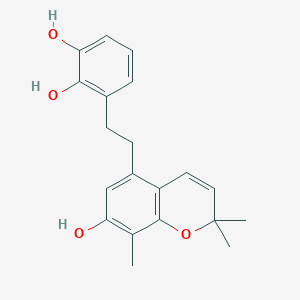

Structure

3D Structure

Properties

Molecular Formula |

C20H22O4 |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

3-[2-(7-hydroxy-2,2,8-trimethylchromen-5-yl)ethyl]benzene-1,2-diol |

InChI |

InChI=1S/C20H22O4/c1-12-17(22)11-14(15-9-10-20(2,3)24-19(12)15)8-7-13-5-4-6-16(21)18(13)23/h4-6,9-11,21-23H,7-8H2,1-3H3 |

InChI Key |

ODXGHQDOVZIDQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C2=C1OC(C=C2)(C)C)CCC3=C(C(=CC=C3)O)O)O |

Synonyms |

preracemosol B |

Origin of Product |

United States |

Discovery, Isolation, and Origin of Preracemosol B

Natural Sources and Ecological Context of Preracemosol B Isolation

This compound has been successfully isolated from two main species within the Bauhinia genus. The primary source is the roots of Bauhinia malabarica Roxb. ukaazpublications.comjournalejmp.comsut.ac.thresearchgate.net Further research has also identified its presence in the stem bark of Bauhinia purpurea . phcogrev.comscirp.org The isolation from different parts of these plants—roots versus stem bark—highlights the specific localization of this compound within the plant's anatomy.

| Producer Organism | Plant Part |

| Bauhinia malabarica Roxb. | Roots |

| Bauhinia purpurea L. | Stem Bark |

The presence of this compound is intrinsically linked to the geographical distribution and ecological habitats of its producer plants.

Bauhinia malabarica is distributed across India, Myanmar, Indo-China, Thailand, the Philippines, and parts of Indonesia like Java and the Lesser Sunda Islands. prota4u.org In India, it is found in the sub-Himalayan tracts and across various states including Andhra Pradesh, Karnataka, Kerala, Odisha, and Tamil Nadu. dagonuniversity.edu.mmiisc.ac.in This species typically grows in deciduous and semi-evergreen forests, often in areas with a distinct dry season and annual rainfall between 1000 and 3000 mm. prota4u.orgdagonuniversity.edu.mm It is commonly found in valleys and on drier, hilly sites up to 600 m in altitude. prota4u.orgiisc.ac.in

Bauhinia purpurea is native to the Indian subcontinent and Myanmar, and has been introduced to other tropical and subtropical regions. kew.orgcabidigitallibrary.org Its native range includes countries like China, India, Nepal, and Pakistan. worldagroforestry.orgpfaf.orggoalparacollege.ac.in This species thrives in tropical and subtropical climates, often at elevations between 500 and 2000 meters. worldagroforestry.orgpfaf.org It is adaptable to various soil types, including sandy, loamy, and gravelly soils, but prefers well-drained conditions and ample sunlight. worldagroforestry.orgpfaf.orgplantiary.com While it is considered frost-hardy, it is less tolerant of drought compared to other Bauhinia species. worldagroforestry.org The production of phytochemicals in Bauhinia species can be influenced by environmental factors such as altitude and climate, which may affect the concentration of active compounds. mdpi.commedwinpublishers.com

Identification of Producer Organisms/Species (e.g., Bauhinia malabarica Roxb., Bauhinia purpurea)

Advanced Isolation and Purification Methodologies for this compound

The isolation of this compound from its natural sources is a multi-step process involving sophisticated extraction and purification techniques to separate it from a complex mixture of other plant metabolites. mdpi.com

Chromatography is the cornerstone for purifying this compound. hilarispublisher.comfrontiersin.org Following initial extraction, various chromatographic methods are employed to separate the compound based on its physicochemical properties.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful analytical technique has been used to identify this compound in crude plant extracts. For instance, an ethanolic extract of Bauhinia purpurea was analyzed using LC-Q-TOF MS/MS to confirm the presence of this compound among other major compounds. scirp.org

Column Chromatography (CC): This is a fundamental preparative technique used for the initial separation of compounds from the crude extract. hilarispublisher.com In the isolation of bibenzyls, column chromatography over silica (B1680970) gel is a common first step, often using a gradient of solvents like hexane (B92381) and ethyl acetate (B1210297) to elute different fractions. plos.orgbioline.org.br

Gel Filtration Chromatography: Techniques like Sephadex LH-20 chromatography are used for further purification. bioline.org.brmdpi.com This method separates molecules based on their size and is effective in purifying compounds like bibenzyls from fractions obtained through silica gel chromatography. plos.org

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used to monitor the progress of separation during column chromatography and to assess the purity of collected fractions. hilarispublisher.com

| Chromatographic Technique | Purpose in this compound Isolation |

| LC-MS/MS | Identification and confirmation in crude extracts. |

| Column Chromatography | Initial separation and fractionation of the crude extract. |

| Gel Filtration (Sephadex LH-20) | Further purification of fractions to isolate the compound. |

| Thin-Layer Chromatography (TLC) | Monitoring separation progress and assessing fraction purity. |

The initial step in isolating this compound is its extraction from the plant material. The choice of solvent is critical and depends on the polarity of the target compound.

For the isolation from Bauhinia malabarica , the roots were extracted with dichloromethane (B109758) (CH2Cl2), a solvent of intermediate polarity suitable for extracting bibenzyls. sut.ac.th

In the case of Bauhinia purpurea , a sequential extraction process was employed on the pulverized bark using solvents of increasing polarity, starting with hexane, followed by ethyl acetate, ethanol, and water. scirp.org The ethanolic extract was then taken for further analysis, indicating that this compound was effectively extracted into this polar solvent. scirp.org The resulting crude extracts are then typically subjected to fractionation using techniques like vacuum-liquid chromatography (VLC) or column chromatography to yield simplified mixtures for further purification. plos.org

Once this compound is isolated, its purity must be rigorously assessed and its chemical structure validated. This is crucial for any subsequent scientific investigation. nih.gov The primary methods for this are spectroscopic techniques. The structural elucidation of this compound was accomplished through the analysis of its spectroscopic data, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRESIMS). sut.ac.th These methods not only confirm the identity of the compound but also serve as a validation of its purity, as impurities would be detectable in the spectra. hilarispublisher.comnih.gov High-Performance Liquid Chromatography (HPLC) is also a standard method for determining the final purity of an isolated natural product. nih.gov

Advanced Structural Analysis and Elucidation of Preracemosol B

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

NMR spectroscopy is the most powerful tool for elucidating the carbon skeleton and stereochemistry of organic molecules like Preracemosol B. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of atomic connectivity and spatial relationships can be assembled.

1D NMR (¹H, ¹³C) Data Interpretation

One-dimensional NMR spectra provide fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), and the number of neighboring protons (spin-spin splitting). For a compound with the complexity of this compound, the spectrum would show a series of signals in the aromatic region, corresponding to the protons on the two phenyl rings. Additional signals, typically at higher field strengths, would represent the protons of the ethyl bridge connecting the rings and any aliphatic substituents.

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms. The chemical shifts in the ¹³C spectrum indicate the type of carbon (e.g., aromatic, aliphatic, oxygen-substituted). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. For this compound, one would expect to see signals corresponding to the aromatic carbons, the ethyl bridge carbons, and any other carbons in the structure.

Table 1: Representative ¹H and ¹³C NMR Data for this compound (Note: This data is illustrative, based on the known structure, as the primary source data is not publicly available.)

| Position | δC (ppm) (Predicted) | δH (ppm) (Predicted) |

|---|---|---|

| 1 | 130.5 | - |

| 2 | 115.0 | 6.80 (d, J=8.0 Hz) |

| 3 | 158.0 | - |

| 4 | 95.0 | 6.30 (d, J=2.5 Hz) |

| 5 | 159.0 | - |

| 6 | 96.0 | 6.35 (d, J=2.5 Hz) |

| 7 (CH₂) | 38.0 | 2.90 (t, J=7.5 Hz) |

| 8 (CH₂) | 37.5 | 2.85 (t, J=7.5 Hz) |

| 1' | 140.0 | - |

| 2' | 129.0 | 7.10 (d, J=7.5 Hz) |

| 3' | 128.5 | 7.20 (t, J=7.5 Hz) |

| 4' | 126.0 | 7.15 (t, J=7.5 Hz) |

| 5' | 128.5 | 7.20 (t, J=7.5 Hz) |

2D NMR (COSY, HSQC, HMBC, NOESY) for Structural Corroboration

Two-dimensional NMR experiments are essential for confirming the structural assignments made from 1D data by revealing correlations between nuclei. nih.govdoi.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent protons on the aromatic rings and, crucially, between the two methylene (CH₂) groups of the ethyl bridge.

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). By mapping each proton signal to its corresponding carbon signal, HSQC provides unambiguous C-H bond information, confirming the assignments in Table 1.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two to four bonds. HMBC is critical for piecing together the molecular skeleton. For instance, it would show correlations from the ethyl bridge protons (H-7, H-8) to the aromatic carbons of both rings (e.g., C-1 and C-1'), confirming the bibenzyl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected by bonds. nih.gov This is particularly useful for determining stereochemistry and the relative orientation of different parts of the molecule. For this compound, NOESY could show through-space correlations between the protons of the ethyl bridge and the protons on the inner positions of the aromatic rings (e.g., H-6 and H-2').

Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a compound's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry measures molecular mass with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of a unique elemental formula. For this compound, an HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) experiment would yield a precise mass for the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), from which the exact molecular formula (CₓHᵧO₂) can be deduced, confirming the number of carbon, hydrogen, and oxygen atoms present.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Patterns

In tandem mass spectrometry, the molecular ion is isolated and then fragmented into smaller pieces. The resulting fragmentation pattern provides valuable structural information. For a bibenzyl compound like this compound, a characteristic fragmentation would be the cleavage of the C-C bond in the ethyl bridge. This benzylic cleavage is favored because it results in the formation of a stable tropylium (B1234903) ion or a resonance-stabilized benzyl (B1604629) cation. Analyzing these fragments helps to confirm the nature and substitution patterns of the two aromatic rings.

X-ray Crystallography for Absolute Stereochemistry and Conformation (as general method)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. While it is not always feasible for natural products, especially those that are difficult to crystallize, it provides unambiguous proof of a molecule's connectivity, conformation, and absolute stereochemistry.

The process involves irradiating a single, high-quality crystal of the compound with a beam of X-rays. The atoms in the crystal lattice diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be calculated. From this map, the precise coordinates of every atom in the molecule can be determined.

For a molecule like this compound, a successful X-ray crystallographic analysis would provide irrefutable evidence of its structure. It would confirm the substitution pattern on the aromatic rings and the conformation of the flexible ethyl bridge. If the molecule were chiral and crystallized in a suitable space group, the analysis could also determine its absolute stereochemistry without ambiguity.

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment (as a general method)

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful set of techniques for determining the absolute configuration of chiral molecules. spectroscopyasia.com Since many natural products, including potentially this compound, are chiral and often enantiomerically pure, establishing their correct stereochemistry is a critical aspect of their structural characterization. libretexts.org

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. spectroscopyasia.com This technique is particularly useful for molecules containing chromophores, as the electronic transitions within these groups give rise to characteristic CD spectra. The resulting spectrum, with its positive and negative peaks, serves as a unique fingerprint for a specific enantiomer. For a newly isolated compound, its experimental CD spectrum would be compared to that of known compounds with similar structures or to spectra predicted by theoretical calculations to assign its absolute configuration.

ORD spectroscopy, a complementary technique, measures the rotation of the plane of polarized light as a function of wavelength. The combined use of CD and ORD can provide a more complete picture of the molecule's stereochemistry.

Computational Chemistry for Structural Validation and Conformer Analysis

Computational chemistry has become an indispensable tool in modern structural elucidation, offering a way to predict and validate the structures of complex molecules. spectroscopyasia.com For a compound like this compound, computational methods would be crucial for analyzing its conformational landscape and for corroborating data from spectroscopic experiments.

Conformer Analysis: Most molecules are not static but exist as an equilibrium of different spatial arrangements called conformers. wikipedia.org Computational methods, such as molecular mechanics or density functional theory (DFT), can be used to perform a conformational search, identifying the various low-energy conformers of the molecule. libretexts.orgsouthampton.ac.uk This analysis is vital because the experimentally observed properties of a molecule are often a population-weighted average of the properties of its individual conformers. Understanding the relative energies and populations of these conformers is therefore essential for accurate structural assignment. ethz.chmdpi.com

Structural Validation: Computational chemistry allows for the prediction of various spectroscopic properties, including NMR chemical shifts, coupling constants, and, importantly for stereochemical assignment, CD spectra. spectroscopyasia.com By calculating the theoretical CD spectrum for a proposed structure of this compound, scientists can compare it to the experimentally measured spectrum. A good match between the calculated and experimental spectra provides strong evidence for the correctness of the proposed structure, including its absolute configuration. This combined experimental and computational approach significantly increases the confidence in the final structural assignment.

The Chemistry of this compound: A Review of its Synthesis and Biosynthesis

This compound is a naturally occurring bibenzyl derivative that has garnered scientific interest due to its relationship with other bioactive compounds. This article focuses exclusively on the synthesis and biosynthetic pathways of this compound as understood from the current scientific literature.

Synthesis and Biosynthesis of Preracemosol B

Proposed Biosynthetic Pathways of this compound

Enzymatic Steps and Biotransformations

The biotransformation of precursor molecules into the complex structure of this compound is undoubtedly a multi-step process catalyzed by a suite of specific enzymes. In the biosynthesis of related stilbenoids, enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumaroyl-CoA ligase (4CL), and stilbene (B7821643) synthase (STS) are fundamental. It is hypothesized that the biosynthesis of this compound would begin with the general phenylpropanoid pathway, followed by the action of a stilbene synthase to form a stilbene backbone. Subsequent modifications, likely involving hydroxylation, methylation, and prenylation, would be required to yield the final structure of this compound. However, the specific enzymes responsible for these transformations, their substrate specificity, and their reaction mechanisms in the context of this compound synthesis have not been experimentally determined.

Table 1: Hypothetical Enzyme Involvement in this compound Biosynthesis

| Enzyme Class | Potential Role in this compound Biosynthesis | Status of Identification |

|---|---|---|

| Phenylalanine ammonia-lyase (PAL) | Initiates the phenylpropanoid pathway. | Not specifically studied for this compound |

| Cinnamate-4-hydroxylase (C4H) | Catalyzes the hydroxylation of cinnamic acid. | Not specifically studied for this compound |

| 4-coumaroyl-CoA ligase (4CL) | Activates p-coumaric acid to its CoA ester. | Not specifically studied for this compound |

| Stilbene synthase (STS) | Catalyzes the formation of the stilbene core. | Not specifically studied for this compound |

| Cytochrome P450 monooxygenases | Likely involved in hydroxylation steps. | Not identified |

| Methyltransferases | Potentially responsible for methylation. | Not identified |

Genetic and Molecular Basis of Biosynthesis (e.g., gene clusters)

The genes encoding the biosynthetic enzymes for secondary metabolites are often organized into biosynthetic gene clusters (BGCs) on the chromosome. nih.govplos.orgnih.gov This co-localization facilitates the coordinated regulation of the entire pathway. For this compound, the identification of a dedicated BGC would provide profound insights into its biosynthesis and regulation.

As of now, no specific biosynthetic gene cluster responsible for the production of this compound has been identified or characterized in Bauhinia malabarica or any other organism. Genome sequencing and bioinformatic analyses of this plant species would be the first step toward discovering such a cluster.

Isotope Labeling Studies for Pathway Elucidation

Isotope labeling is a powerful technique to trace the metabolic fate of precursor molecules and elucidate biosynthetic pathways. By feeding the organism with isotopically labeled precursors (e.g., using ¹³C or ¹⁴C) and analyzing the distribution of the label in the final product, the building blocks and the sequence of their incorporation can be determined.

There are no published studies that have employed isotope labeling to investigate the biosynthetic pathway of this compound. Such studies would be invaluable in confirming the presumed phenylpropanoid and stilbenoid origins of the molecule and in clarifying the sequence of tailoring reactions.

Mechanistic Investigations of Preracemosol B S Biological Activities

In Vitro Cellular and Molecular Targets of Preracemosol B

Research into the specific cellular and molecular interactions of this compound has pointed toward several key biological activities. These studies form the foundation for understanding its potential pharmacological effects at a mechanistic level.

This compound, isolated from the roots of Bauhinia malabarica, has been identified as having moderate antimalarial activity. researchgate.netphcogrev.com Studies have shown its inhibitory effect against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans.

While the compound demonstrates bioactivity against the parasite, the precise mechanism of this antimalarial action has not yet been fully elucidated in the available scientific literature. It is classified alongside its biogenetic precursors, Preracemosol A and Racemosol (B1202778), which also exhibit similar moderate activity. researchgate.net Further research is required to determine its specific molecular target within the parasite, such as enzymatic pathways or protein synthesis, to understand how it disrupts the parasite's life cycle.

Table 1: Summary of this compound Antimalarial Activity

| Compound | Source | Target Organism | Observed Activity |

|---|

This compound is a known phytochemical constituent of Bauhinia purpurea. phcogrev.com Ethanolic extracts of this plant (often abbreviated as EEB) have demonstrated significant antiobesity and hypolipidemic effects in preclinical models, specifically in rats fed a high-calorie diet (HCD). scirp.orgresearchgate.netsphinxsai.com While these studies assess the effects of a complex plant extract, the presence of this compound suggests it may contribute to the observed biological activity.

The administration of Bauhinia purpurea extract led to a range of therapeutic effects relevant to obesity and its associated metabolic complications. scirp.orgresearchgate.net Key findings include a significant decrease in body weight gain, insulin (B600854) resistance, and levels of plasma glucose and leptin. Concurrently, the extract increased levels of adiponectin, a hormone associated with improved insulin sensitivity. scirp.org

A primary aspect of the extract's potential antiobesity action involves the modulation of the lipid profile. In HCD-fed obese rats, treatment with the extract resulted in a notable reduction in plasma and tissue levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL). A beneficial increase in high-density lipoprotein (HDL) was also observed. scirp.orgresearchgate.netsphinxsai.com These findings indicate a potential role in mitigating the dyslipidemia commonly associated with obesity. The specific contribution of this compound to these effects remains to be determined through studies on the isolated compound.

Table 2: Effects of Bauhinia purpurea Extract (Containing this compound) in High-Calorie Diet (HCD) Induced Obese Rats

| Parameter | Effect of HCD | Effect of B. purpurea Extract Treatment |

|---|---|---|

| Body Weight | Increased | Decreased |

| Insulin Resistance | Increased | Decreased |

| Plasma Leptin | Increased | Decreased |

| Plasma Adiponectin | Decreased | Increased |

| Total Cholesterol (TC) | Increased | Decreased |

| Triglycerides (TG) | Increased | Decreased |

| Low-Density Lipoprotein (LDL) | Increased | Decreased |

| High-Density Lipoprotein (HDL) | Decreased | Increased |

Source: Data compiled from studies on ethanolic extracts of Bauhinia purpurea. scirp.orgresearchgate.net

The investigation into Bauhinia purpurea extracts provides initial evidence for enzyme modulation as a potential mechanism of action. Studies have shown that the extract can decrease the activity of the digestive enzymes amylase and lipase (B570770) in high-calorie diet-fed rats. scirp.orgresearchgate.net The inhibition of these enzymes would lead to reduced breakdown and absorption of carbohydrates and fats, respectively, contributing to the observed antiobesity effects. However, specific studies confirming whether this compound in its pure form is responsible for this enzyme inhibition, or detailing its binding affinity and kinetics with these enzymes, are not currently available. No specific receptor binding assays for this compound have been reported in the reviewed literature.

Potential Antiobesity Activity and Associated Pathways (e.g., lipid profile, enzyme activities)

Cellular Pathway Modulation by this compound

Understanding how a compound affects complex cellular signaling networks is crucial to defining its mechanism of action. For this compound, direct evidence is limited, but research on related compounds from its plant source offers preliminary insights.

Currently, there are no published studies that specifically analyze the signal transduction pathways directly modulated by isolated this compound. However, research on other purified compounds from Bauhinia purpurea suggests that constituents of this plant can influence key metabolic signaling cascades. For example, the compound Bauhiniastatin-1 has been shown to exert its anti-adiposity effects by down-regulating the expression of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and modulating the AMPK signaling pathway in both cell culture and animal models. nih.gov These pathways are critical regulators of adipogenesis and lipid metabolism. This raises the possibility that other bioactive molecules from the plant, such as this compound, may also interact with these or related signaling networks, though direct evidence is lacking.

To date, no studies employing gene expression arrays, RNA-sequencing, or proteomic profiling techniques have been published to provide a global view of the cellular response to this compound. Such analyses would be invaluable in identifying the full spectrum of genes and proteins whose expression or activity levels are altered by the compound, thereby offering an unbiased discovery of its molecular mechanisms and cellular pathways of action. This remains a significant gap in the scientific understanding of this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Racemosol |

| Demethylracemosol |

| Preracemosol A |

| Bauhiniastatin-1 |

| Adiponectin |

| Leptin |

Signal Transduction Pathway Analysis

In Vitro Efficacy and Selectivity Studies in Cellular Models

Mechanistic investigations into the biological activities of this compound have utilized in vitro cellular models to elucidate its specific effects at a cellular level. These studies are fundamental in distinguishing cytotoxic properties from selective bioactivities, providing a foundational understanding of the compound's mechanism of action before advancing to more complex biological systems.

Cell-Based Functional Assays (e.g., cytotoxicity against specific cell lines for mechanistic insight, not clinical toxicity)

Cell-based functional assays are employed to determine a compound's effect on cell viability and function. dergipark.org.tr Cytotoxicity tests, for instance, measure the ability of a substance to cause cell damage or death, often quantified by an IC50 value, which represents the concentration of a compound that inhibits 50% of the cell population. researchgate.net Such assays are crucial for initial screening and for understanding the cellular pathways a compound might influence. dergipark.org.tr

In the case of this compound, studies have been conducted to assess its cytotoxic potential. Research involving compounds isolated from the roots of Bauhinia malabarica included this compound and its biogenetic precursors and relatives, such as racemosol and demethylracemosol. researchgate.net When tested against KB (human oral cancer) and BC (human breast cancer) cell lines, this compound did not exhibit cytotoxicity. researchgate.net This is in contrast to racemosol and demethylracemosol, which were found to be cytotoxic to these same cell lines. researchgate.net This lack of general cytotoxicity suggests that this compound's biological effects are not likely mediated through non-specific cell death mechanisms in these cancer cell lines.

Selectivity Across Different Cellular Systems or Pathogens

The selectivity of a compound is a critical aspect of its potential as a therapeutic agent, indicating its ability to target specific cells or pathogens while sparing others. Investigations into the bioactivity of this compound have revealed a notable example of such selectivity.

While this compound was found to be non-cytotoxic against the human KB and BC cancer cell lines, it demonstrated a different activity profile against a pathogenic organism. researchgate.net Specifically, this compound, along with its related compounds racemosol, demethylracemosol, and preracemosol A, exhibited moderate antimalarial activity. researchgate.net This finding indicates that this compound has a selective effect, targeting the Plasmodium parasite or its host red blood cells, while not affecting the viability of the tested human cancer cell lines. Such selectivity is a key focus in drug discovery, aiming to maximize efficacy against a specific target while minimizing off-target effects.

In Vivo Preclinical Efficacy Studies in Animal Models (excluding human clinical data)

Following in vitro analysis, preclinical efficacy studies in animal models are essential for understanding a compound's physiological effects in a whole, living organism. These models are designed to mimic certain aspects of human diseases, providing a platform to evaluate potential therapeutic efficacy. nih.gov

Animal Model Selection and Justification for Specific Disease Contexts (e.g., high-calorie diet-induced obesity)

To investigate the anti-obesity potential of compounds, researchers frequently use diet-induced obesity (DIO) models, most commonly in mice or rats. mdpi.comnih.gov These models are considered highly relevant to the human condition because they replicate obesity resulting from the overconsumption of high-calorie, high-fat diets. nih.gov Male C57BL/6 mice, for example, are often fed a high-fat diet (e.g., 60 kcal%) for several weeks to induce obesity, leading to increased body weight, fat mass, and metabolic dysregulation, such as elevated cholesterol and blood glucose levels. biocytogen.com This approach allows for the study of compounds in a physiological context that closely mirrors diet-related obesity in humans. nih.gov The use of such established and benchmarked animal models is crucial for assessing how a compound might perform in a complex biological system. physiogenex.com

Mechanistic Biomarker Analysis in Animal Tissues (e.g., lipid profiles, hormone levels)

In preclinical animal studies, analyzing mechanistic biomarkers in tissues and blood provides insight into how a compound exerts its effects. For anti-obesity research in DIO models, a standard panel of biomarkers is typically examined. biocytogen.com This includes measuring plasma concentrations of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C). biocytogen.com In studies evaluating the efficacy of this compound as part of a larger extract, a key biomarker analyzed was the change in the lipid profile, specifically total body fat. scirp.orgscirp.org The reduction of total fat is a significant indicator of anti-obesity activity.

Pharmacodynamics and Mechanistic Linkages in Preclinical Models

Pharmacodynamics is the study of the biochemical and physiological effects of drugs on the body, the mechanisms of drug action, and the relationship between drug concentration and effect. For this compound, understanding its pharmacodynamics is crucial to developing it as a potential therapeutic agent.

In vivo target engagement studies are critical for confirming that a compound interacts with its intended biological target within a living organism, which is a key determinant of therapeutic efficacy sld.cupelagobio.com. These studies provide direct evidence of a drug binding to its target in a complex biological system and can offer insights into drug distribution and bioavailability sld.cupelagobio.com. Techniques like the Cellular Thermal Shift Assay (CETSA®) can be employed to accurately measure target engagement in various tissues and organs from preclinical animal models sld.cupelagobio.com.

Currently, there is no specific information available in the scientific literature detailing in vivo target engagement studies conducted on this compound.

Table 1: In Vivo Target Engagement of this compound

| Parameter | Finding |

| Target Studied | Not Available |

| Animal Model | Not Available |

| Methodology | Not Available |

| Key Findings | Not Available |

| Citation | N/A |

Dose-response studies in animal models are fundamental to understanding the relationship between the concentration of a compound and its observed biological effect. These studies help determine the potency and efficacy of a potential drug. For an antimalarial agent like this compound, such studies would typically involve evaluating the reduction in parasitemia at various concentrations of the compound in an infected animal model plos.org.

While this compound has been noted for its moderate antimalarial activity, specific dose-response data from animal models focusing on its therapeutic effects are not detailed in the available literature nih.gov.

Table 2: Dose-Response Relationship for Antimalarial Effect of this compound

| Dose | Observed Effect (e.g., % Parasitemia Reduction) | Animal Model | Citation |

| Not Available | Not Available | Not Available | N/A |

The duration of action refers to the length of time a drug is effective, while reversibility describes whether the effects of the drug diminish after its removal. These are important parameters in pharmacology, influencing dosing schedules and safety profiles.

There is currently no information available regarding the duration of action or the reversibility of the biological effects of this compound in preclinical models.

Dose-Response Relationships in Animal Models (focused on effect, not administration details)

Investigation of this compound's Interactions with Biological Systems

The interaction of a compound with biological systems, including its ability to cross cell membranes and interact with transport proteins, is a critical aspect of its pharmacokinetic and pharmacodynamic profile.

Membrane permeability refers to the ability of a compound to pass through a cell membrane to reach its intracellular target. This is a crucial factor for the bioavailability of orally administered drugs. Cellular uptake studies investigate the mechanisms by which a cell internalizes a compound, which can occur through processes like passive diffusion or active transport nih.govbenthamscience.combeilstein-journals.org. Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) can be used to predict passive intestinal absorption evotec.comwikipedia.org.

Specific studies on the membrane permeability and cellular uptake mechanisms of this compound have not been reported in the available scientific literature. Extracts from Bauhinia malabarica, the plant from which this compound is isolated, have shown membrane-stabilizing activity, but this does not provide direct information on the permeability of this compound itself researchgate.netsciltp.com.

Table 3: Membrane Permeability and Cellular Uptake of this compound

| Assay Type | Methodology | Results | Citation |

| Membrane Permeability | Not Available | Not Available | N/A |

| Cellular Uptake | Not Available | Not Available | N/A |

Efflux and influx transporters are membrane proteins that play a significant role in drug absorption, distribution, and elimination by actively transporting substances into (influx) or out of (efflux) cells unpad.ac.idebmconsult.com. For instance, P-glycoprotein (P-gp) is a well-known efflux transporter that can reduce the intracellular concentration of many drugs, leading to multidrug resistance unpad.ac.id. Understanding if a compound is a substrate or inhibitor of these transporters is vital for predicting drug-drug interactions and efficacy unpad.ac.idnih.gov.

There is no available data on the interaction of this compound with specific efflux or influx transporters.

Table 4: Interaction of this compound with Biological Transporters

| Transporter Studied | Type (Efflux/Influx) | Interaction (Substrate/Inhibitor) | Experimental System | Key Findings | Citation |

| Not Available | Not Available | Not Available | Not Available | Not Available | N/A |

Structure Activity Relationship Sar Studies and Analog Development of Preracemosol B

Design and Synthesis of Preracemosol B Analogues and Derivatives

The development of this compound analogs has primarily been guided by studies on its more biologically active successor, Racemosol (B1202778), and its derivatives. The research in this area has focused on semisynthetic modifications to understand the structural requirements for biological activity.

Rational Design Strategies

The rational design of analogs has been largely influenced by the known biological activities of the parent compounds, including anti-inflammatory and antimalarial effects. researchgate.netresearchgate.net For instance, in the context of anti-inflammatory activity, the design of derivatives has centered on modifying the hydroxyl groups of the core structure to explore their influence on cyclooxygenase (COX) enzyme inhibition. The primary strategy involves the selective functionalization of these hydroxyl groups to probe the impact of substituent size and polarity on activity and selectivity. researchgate.net

Combinatorial Chemistry and Library Synthesis

Currently, there is no specific information available in the reviewed literature regarding the use of combinatorial chemistry for the synthesis of a library of this compound derivatives. The synthetic efforts appear to be more focused on a rational, iterative approach to analog design rather than high-throughput synthesis.

Comprehensive SAR Analysis of this compound Derivatives

The SAR analysis for this class of compounds has been pivotal in identifying the structural features crucial for their biological effects. These studies have primarily revolved around derivatives of Racemosol, providing valuable, albeit indirect, information for this compound.

Identification of Key Pharmacophores and Structural Motifs

Through the synthesis and biological evaluation of various analogs, key structural motifs essential for activity have been identified. For anti-inflammatory activity through COX inhibition, the core tetracyclic structure is a fundamental pharmacophore. The modifications on the hydroxyl groups of the aromatic ring system have been shown to be critical. researchgate.net The presence and nature of substituents on these hydroxyls can significantly modulate the inhibitory potency and selectivity for COX-1 versus COX-2 enzymes. researchgate.net

Impact of Functional Group Modifications on Biological Activities

Systematic modification of the functional groups has provided a clearer understanding of the SAR. Studies on a series of 17 derivatives of 10-O-demethylracemosol revealed that both the size and the polarity of the substituents, as well as their specific placement on the molecule, are critical for anti-inflammatory activity. researchgate.net

For instance, the introduction of different alkyl and acyl groups at the hydroxyl positions has been explored. The biological data from these modifications allow for the construction of a preliminary SAR model. This model can guide the future design of more potent and selective analogs.

While Preracemosol A and B, along with Racemosol and demethylracemosol, have all shown moderate antimalarial activity, the specific SAR for this effect is less clearly defined in the available literature. researchgate.netresearchgate.netresearchgate.net

Stereochemical Influences on Activity and Selectivity

The three-dimensional arrangement of atoms within a molecule, known as stereochemistry, can profoundly impact its biological activity and selectivity. Different stereoisomers of a compound can exhibit vastly different interactions with biological targets, leading to variations in efficacy and safety. michberk.comwikipedia.org For instance, the various stereoisomers of the antifungal agent ketoconazole (B1673606) display significant differences in their ability to inhibit cytochrome P-450 enzymes, highlighting the critical role of stereochemistry in determining biological selectivity. nih.gov

In the context of this compound, which possesses chiral centers, the specific spatial orientation of its constituent groups is anticipated to be a key determinant of its biological profile. While direct studies on the stereochemical influences of this compound on its observed antimalarial activity are not yet available in the current body of scientific literature, the general principles of stereochemistry in drug action suggest that this is a crucial area for future investigation. michberk.comnih.gov The isolation of specific stereoisomers of this compound and the evaluation of their individual biological activities would provide invaluable insights into the pharmacophore, the essential features of the molecule responsible for its therapeutic effects. Such studies are critical for understanding how the molecule binds to its target and for designing more potent and selective analogs.

Lead Optimization Strategies Derived from SAR

Structure-activity relationship (SAR) studies are fundamental to the process of lead optimization, which aims to enhance the desirable properties of a promising compound while minimizing its undesirable ones. Although detailed SAR studies specifically on this compound are limited, research on its close analog, Racemosol, has provided a strong foundation for devising lead optimization strategies. researchgate.netnih.gov

Enhancement of Potency and Efficacy

Investigations into derivatives of Racemosol have shed light on key structural modifications that can influence anti-inflammatory activity, offering a roadmap for enhancing the potency and efficacy of this compound. A study focused on new Racemosol derivatives as inhibitors of cyclooxygenase (COX) enzymes revealed that the nature and position of substituents play a critical role. researchgate.netnih.gov

Key findings from this research that can inform lead optimization of this compound include:

Functionalization of Hydroxyl Groups: The derivatization of the hydroxyl (-OH) groups on the Racemosol scaffold was found to be a viable strategy for modulating activity. This suggests that similar modifications to the hydroxyl groups of this compound could lead to analogs with enhanced potency.

Impact of Substituent Size and Polarity: The size and polarity of the groups attached to the core structure were identified as important factors. researchgate.netnih.gov This indicates that a systematic exploration of different substituents, varying in their electronic and steric properties, could lead to the discovery of more active compounds.

A data table summarizing the findings for select Racemosol derivatives is presented below, illustrating the impact of substitution on COX inhibition.

| Compound | Substitution Pattern | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

| Racemosol | - | Data not specified | Data not specified |

| Demethylracemosol | - | Data not specified | Data not specified |

| Monoacetoxy derivative (3h) | Mono-acetylation | Potent | Potent |

| Diacetoxy derivative (3i) | Di-acetylation | Data not specified | Slightly more selective towards COX-2 |

This table is based on findings from studies on Racemosol derivatives and is intended to guide potential optimization strategies for this compound. researchgate.netnih.gov

Improvement of Selectivity and Specificity

The ability of a drug to interact with a specific target while avoiding others is crucial for minimizing side effects. The SAR studies on Racemosol derivatives have also provided clues for improving the selectivity of this compound.

The observation that a diacetoxy congener of Demethylracemosol exhibited slightly more selectivity toward the COX-2 enzyme over COX-1 is a significant lead. researchgate.netnih.gov COX-2 is an important target for anti-inflammatory drugs, and selective inhibitors are often associated with a better safety profile. This finding suggests that strategic di-acetylation or the introduction of other specific functional groups on the this compound scaffold could yield analogs with improved selectivity for their intended biological targets.

Further lead optimization efforts would likely involve the synthesis and biological evaluation of a library of this compound analogs with systematic modifications. nih.govnih.gov By combining the insights from SAR studies with computational modeling, it may be possible to design and identify new compounds with superior potency, efficacy, and selectivity, ultimately advancing the therapeutic potential of the this compound scaffold.

Computational and Theoretical Studies on Preracemosol B

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand), such as Preracemosol B, when bound to a specific region of a target molecule, typically a protein receptor. biointerfaceresearch.com This modeling helps in understanding the feasibility and nature of the interaction. Given that this compound exhibits antimalarial properties, potential protein targets would likely be enzymes essential for the survival of the Plasmodium falciparum parasite. nih.gov Examples of such targets used in studies of other antimalarial compounds include P. falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) and lactate (B86563) dehydrogenase (PfLDH). biointerfaceresearch.comnih.gov

The primary goal of molecular docking is to predict the binding conformation and estimate the binding affinity, often expressed as a scoring function or binding energy value (e.g., in kcal/mol). etflin.com A lower (more negative) binding energy generally suggests a more stable and favorable interaction between the ligand and the protein. nih.gov

In a hypothetical docking study of this compound against an antimalarial target like PfDHFR-TS, the software would generate multiple possible binding poses within the enzyme's active site. Each pose is assigned a score, and the pose with the best score is considered the most probable binding mode. This information is crucial for predicting whether the compound is likely to be an effective inhibitor. biointerfaceresearch.com

Table 1: Hypothetical Example of Docking Scores for this compound Against Antimalarial Targets

| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki, µM) | Interaction Type |

| P. falciparum DHFR-TS | This compound | -8.5 | 1.5 | Competitive Inhibition |

| P. falciparum LDH | This compound | -7.9 | 3.2 | Competitive Inhibition |

Note: The data in this table is illustrative and not based on published experimental results for this compound. It serves to demonstrate how results from molecular docking studies are typically presented.

Beyond predicting affinity, docking analysis reveals the specific molecular interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. ajol.info By visualizing the docked pose, researchers can identify the key amino acid residues in the protein's binding pocket that form these bonds with this compound. For instance, analysis might show that a hydroxyl group on this compound forms a critical hydrogen bond with a serine or aspartate residue in the active site of the target enzyme, anchoring it in place. nih.gov

Identifying these residues is fundamental for understanding the mechanism of action and for designing new analogues of this compound with improved binding and, consequently, higher efficacy. ajol.info

Prediction of Binding Modes and Affinities to Biological Targets

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view. nanobioletters.com MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the protein-ligand complex and the conformational changes that may occur in a more realistic, solvated environment. etflin.com

An MD simulation would begin with the best-docked pose of the this compound-protein complex. The system would be placed in a simulated box of water molecules and ions to mimic physiological conditions. Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of every atom is calculated. This allows researchers to observe the stability of the interactions identified in docking. If the key hydrogen bonds and hydrophobic contacts remain stable throughout the simulation, it lends confidence to the predicted binding mode. nanobioletters.com

MD simulations can also reveal how the protein or the ligand changes shape upon binding. The protein might adopt a different conformation to better accommodate the ligand (an "induced fit"), or the ligand itself may alter its conformation to fit optimally within the binding site. nanobioletters.com Analyzing these changes is crucial for a complete understanding of the binding event and the functional consequences of the interaction.

Ligand Dynamics in Solution and Receptor Binding Pockets

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. frontiersin.orgorientjchem.org

To build a QSAR model for this compound, a dataset containing this compound and a series of structurally similar compounds would be required, along with their experimentally measured antimalarial activities (e.g., IC50 values). orientjchem.org Molecular descriptors—numerical values that describe the physicochemical properties of the molecules (e.g., molecular weight, logP, electronic properties)—are calculated for each compound. nih.gov

Statistical methods are then used to build a model that correlates these descriptors with biological activity. frontiersin.orgnih.gov A successful QSAR model can be used to:

Predict the antimalarial activity of new, unsynthesized compounds that are structurally related to this compound.

Identify which molecular features are most important for activity, guiding the design of more potent drugs. orientjchem.org

For example, a QSAR study might reveal that increasing the number of hydrogen bond donors at a specific position on the this compound scaffold correlates with higher antimalarial activity.

Development of Predictive Models for Biological Activity

The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, is a common strategy in medicinal chemistry to forecast the biological activity of compounds. cas.orgnih.gov These models are built on datasets of compounds with known activities to predict the efficacy of new or untested molecules. bio.toolsbiorxiv.org A search of scientific databases yields no studies focused on creating or validating such predictive models specifically for the antimalarial or other biological activities of this compound. researchgate.netplos.org Research on this compound has identified its presence in Bauhinia malabarica and noted its moderate antimalarial activity, but this has not been extended into a computational modeling campaign. researchgate.net

Identification of Physicochemical Descriptors Correlating with Activity

Physicochemical descriptors—such as lipophilicity, electronic properties, and molecular size—are fundamental to understanding how a molecule behaves and interacts with biological systems. rsc.orgnih.gov These descriptors are often used as variables in the predictive models mentioned above. nih.gov There are no published studies that specifically calculate or identify a set of physicochemical descriptors for this compound and correlate them with its observed biological activities. While descriptors can be calculated using various software, the crucial step of correlating them with a range of biological data to establish a relationship has not been reported for this compound.

Advanced Chemometrics and Data Mining in this compound Research

Chemometrics and data mining involve using statistical and machine learning techniques to analyze chemical data and extract meaningful information. biorxiv.org In the context of a specific compound like this compound, this would require a substantial amount of data, such as its activity against various cell lines, its effects in different assays, or its physicochemical properties under numerous conditions. Given the sparse data available for this compound in the public domain, advanced chemometric or data mining studies focused on this compound have not been undertaken or reported.

Methodological Advances in Preracemosol B Research

Development of Novel Analytical Methods for Preracemosol B

The intricate structure and often low abundance of this compound and related glycosides in plant extracts necessitate the use of highly sensitive and specific analytical methods. Research in this area has focused on enhancing separation efficiency, detection sensitivity, and structural information gathering.

Modern hyphenated chromatographic techniques are indispensable for the analysis of complex phytochemical mixtures containing this compound. The development of Rapid Resolution Liquid Chromatography (RRLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (qTOF-MS) represents a significant leap forward. This combination allows for the rapid separation and sensitive detection of multiple cycloartane (B1207475) glycosides simultaneously.

In a comprehensive study on the constituents of black cohosh, an RRLC-qTOF-MS method was developed for the quantitative analysis of 17 different cycloartane glycosides. thieme-connect.com This method achieved separation of these structurally similar compounds in under 16 minutes using a reversed-phase column. thieme-connect.com The use of qTOF-MS facilitates high-resolution and accurate mass measurements, which are crucial for the unambiguous identification and purity assessment of compounds like this compound in complex matrices. thieme-connect.com The high sensitivity of this technique allows for detection limits in the range of 2.50–3.75 µg/mL and quantification limits of 7.50–10.00 µg/mL for related cycloartane glycosides. thieme-connect.com

Table 1: RRLC-qTOF-MS Parameters for Cycloartane Glycoside Analysis

| Parameter | Description | Reference |

|---|---|---|

| Chromatography System | Rapid Resolution Liquid Chromatography (RRLC) | thieme-connect.com |

| Column | Reversed Phase | thieme-connect.com |

| Mobile Phase | Gradient elution with water, acetonitrile, and methanol | thieme-connect.com |

| Detector | Quadrupole Time-of-Flight Mass Spectrometry (qTOF-MS) | thieme-connect.com |

| Ionization Sources | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), Atmospheric Pressure Photoionization (APPI) | thieme-connect.com |

| Validation | Validated for accuracy, repeatability, precision, and sensitivity | thieme-connect.com |

The definitive structural elucidation of complex natural products like this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. While basic 1D NMR (¹H and ¹³C) provides initial information, advanced 2D NMR techniques are essential for unambiguously assigning the complex stereochemistry and connectivity of the cycloartane skeleton and its glycosidic linkages.

The structural determination of novel cycloartane glycosides from Cimicifuga species consistently employs a suite of advanced NMR experiments. nih.govthieme-connect.com These include:

Correlation Spectroscopy (COSY): Used to identify proton-proton (¹H-¹H) spin-spin couplings within the molecule, helping to trace out the carbon framework.

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbons, allowing for the assignment of carbon signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): Detects longer-range couplings between protons and carbons (typically 2-3 bonds away). This is crucial for connecting different fragments of the molecule, such as the aglycone to the sugar moieties, and for establishing the positions of substituents on the cycloartane core.

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule. azolifesciences.com

These "contemporary NMR methods" are the standard for confirming the intricate three-dimensional structures of compounds in the same class as this compound. nih.govacs.org

High-Throughput Screening (HTS) allows for the rapid testing of vast numbers of compounds for specific biological activities. bmglabtech.com A key trend in HTS is miniaturization, which involves reducing assay volumes into 96, 384, or even 1536-well microplates. wikipedia.org This approach significantly reduces the consumption of expensive reagents and valuable test compounds like purified this compound. bmglabtech.comwikipedia.org

Microfluidic devices, or "lab-on-a-chip" technology, represent a further step in miniaturization. These systems handle minute volumes of fluids in precisely fabricated micro-channels, enabling highly controlled and automated experiments. While specific published research applying microfluidic assays to screen this compound is not yet available, the technology offers immense potential for future research. Such platforms could be used for rapid cytotoxicity screening, enzyme inhibition assays, or receptor binding studies, accelerating the pharmacological profiling of this compound and other rare natural products. The integration of robotics and automation is essential for the efficiency of these HTS systems. wikipedia.org

Advanced NMR Techniques for Structural Insights

Innovations in Bioassay Development for this compound

To understand the biological relevance of this compound, innovative bioassays are required that can provide sensitive, specific, and high-throughput readouts of its activity.

Reporter gene assays are powerful tools for studying the modulation of specific cellular signaling pathways. thermofisher.cn In these assays, a regulatory DNA sequence from a gene of interest is linked to a "reporter gene" that produces an easily measurable signal, such as light (luciferase) or color. thermofisher.cn If a compound like this compound interacts with the pathway, it will alter the expression of the reporter gene, leading to a change in the signal.

These assays are ideal for HTS campaigns to identify compounds that affect a specific biological process. eurofinsdiscovery.com For instance, research on other constituents of Cimicifuga racemosa has utilized bioassay-guided fractionation to isolate active compounds. acs.orgnih.gov A 5-HT₇ receptor bioassay was used to investigate the serotonergic activity of black cohosh extracts. researchgate.net While no specific reporter gene assays have been published for this compound, this methodology is highly applicable. For example, if this compound were hypothesized to have anti-inflammatory effects, a reporter gene assay using a promoter for an inflammatory cytokine (e.g., NF-κB) could be developed to rapidly screen its activity. The development of dual-reporter systems, which include a second constitutively expressed reporter for normalization, enhances the reliability of these assays. promega.com

Label-free detection technologies, such as Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI), offer a powerful alternative to traditional bioassays. These methods allow for the real-time monitoring of molecular interactions without the need for fluorescent or radioactive labels, which can sometimes interfere with the interaction being studied.

These technologies work by detecting changes in the refractive index (SPR) or the thickness of the biological layer (BLI) on a sensor surface when an analyte in solution binds to a target molecule immobilized on the sensor. This allows for the detailed characterization of binding kinetics (on- and off-rates) and affinity.

While the application of label-free detection technologies specifically to this compound has not been reported, they represent a significant methodological advance for natural product research. These techniques could be employed to study the direct binding of this compound to purified protein targets, such as enzymes or receptors, to confirm its mechanism of action and identify its molecular targets. This approach provides a more direct measure of interaction compared to cell-based assays and is becoming increasingly important in drug discovery. nih.gov

Advanced Imaging Techniques for this compound Localization and Effect Visualization

Fluorescence Microscopy and Confocal Imaging

No studies were found that utilize fluorescence microscopy or confocal imaging to visualize the subcellular localization or the direct molecular interactions of this compound.

In Vivo Imaging Modalities in Animal Models

There is no published research on the use of in vivo imaging techniques, such as bioluminescence or fluorescence imaging, to monitor the biodistribution, target engagement, or therapeutic efficacy of this compound in animal models.

Due to the absence of research data in these specific areas, the detailed article on methodological advances in this compound research focusing on advanced imaging techniques, as requested, cannot be generated.

Future Research Directions and Potential Applications of Preracemosol B

Exploration of Novel Biological Targets and Mechanisms Beyond Current Findings

Initial studies have identified that Preracemosol B exhibits moderate antimalarial activity against Plasmodium falciparum. doi.orgresearchgate.netnih.gov However, the precise biological targets and the mechanism of action underpinning this antiplasmodial effect remain to be elucidated. Future research should prioritize the identification of the specific molecular targets within the parasite that this compound interacts with. This could involve affinity chromatography with immobilized this compound to pull down interacting proteins from parasite lysates, followed by mass spectrometry for identification.

Furthermore, the broader class of bibenzyl compounds, to which this compound belongs, has been shown to possess a wide array of biological activities, including antimicrobial, cytotoxic, anti-inflammatory, and neuroprotective effects. frontiersin.orgresearchgate.net This suggests that this compound may have a wider therapeutic potential than currently known. Future investigations should therefore include comprehensive screening of this compound against a diverse panel of biological targets, such as key enzymes, receptors, and signaling pathways implicated in various diseases. For instance, its potential to inhibit cyclooxygenase (COX-1 and COX-2) enzymes, a property seen in other bibenzyls from Bauhinia, could be a valuable area of exploration for anti-inflammatory applications. nih.gov

Development of this compound-Based Chemical Probes and Tools

To facilitate the study of its biological roles, the development of this compound-based chemical probes is a critical next step. These tools are instrumental in identifying the cellular and molecular targets of a bioactive compound. Future research in this area would involve the synthesis of this compound derivatives that incorporate reporter tags, such as fluorescent dyes or biotin, without significantly altering the compound's intrinsic bioactivity. These tagged molecules would enable researchers to visualize the subcellular localization of this compound and to isolate its binding partners, thereby providing deeper insights into its mechanism of action. The development of photo-affinity probes, which can be covalently cross-linked to their targets upon photo-irradiation, would be particularly valuable for unequivocally identifying direct protein interactions.

Optimization of this compound Analogues for Enhanced Efficacy and Specificity

The natural structure of this compound serves as a scaffold for medicinal chemistry efforts aimed at enhancing its therapeutic properties. researchgate.net The synthesis of a library of this compound analogues is a promising avenue for future research. nih.govnih.gov By systematically modifying the functional groups on the bibenzyl core, it may be possible to improve its potency, selectivity, and pharmacokinetic profile. For example, structure-activity relationship (SAR) studies could be conducted by synthesizing analogues with variations in the hydroxylation and methoxylation patterns on the aromatic rings. These studies would help to identify the key structural features required for its biological activity. Furthermore, as this compound is a potential precursor to racemosol (B1202778), the synthesis of hybrid molecules that combine features of both compounds could lead to novel agents with unique pharmacological profiles.

Integration of Omics Data for a Systems-Level Understanding of this compound Action

To gain a holistic understanding of the biological effects of this compound, future research should integrate various "omics" technologies. Transcriptomics (e.g., RNA-seq) can reveal the global changes in gene expression in cells or organisms treated with this compound, providing clues about the cellular pathways it modulates. Proteomics can identify changes in protein expression and post-translational modifications, offering a more direct link to cellular function. Metabolomics can uncover alterations in the metabolic profile of treated systems, which can be particularly insightful for understanding the effects on metabolic pathways, such as those in Plasmodium falciparum. By integrating these multi-omics datasets, researchers can construct comprehensive models of this compound's mechanism of action at a systems level, moving beyond a single-target perspective.

Emerging Therapeutic and Biotechnological Potentials

The established antimalarial activity of this compound is its most immediate therapeutic potential. doi.orgresearchgate.netnih.gov Further preclinical studies are warranted to evaluate its efficacy in in vivo models of malaria. Beyond this, the diverse biological activities reported for the broader class of bibenzyls suggest that this compound and its future analogues could be explored for other therapeutic applications, including as anticancer, anti-inflammatory, or neuroprotective agents. frontiersin.orgresearchgate.net

From a biotechnological perspective, the biosynthesis of this compound and related bibenzyls is an area of growing interest. nih.gov Understanding the enzymatic pathways responsible for its production in Bauhinia species could enable the development of biotechnological production platforms. This might involve heterologous expression of the relevant biosynthetic genes in microbial hosts like Escherichia coli or yeast, which could provide a sustainable and scalable source of this compound for further research and development, overcoming the limitations of extraction from natural sources.

Addressing Research Gaps and Future Challenges in this compound Studies

The current body of knowledge on this compound is limited, presenting several research gaps and challenges that need to be addressed. A primary challenge is the limited availability of the pure compound, which hinders extensive biological screening and preclinical development. Establishing efficient methods for its synthesis or biotechnological production is therefore a critical priority.

A significant research gap is the lack of in-depth mechanistic studies. While its antimalarial activity is noted, the molecular basis for this is unknown. Future research must focus on target identification and validation. Furthermore, the pharmacokinetic and toxicological profiles of this compound have not been investigated, and these studies are essential for assessing its potential as a therapeutic agent. Overcoming these challenges will require a multidisciplinary approach, combining natural product chemistry, synthetic chemistry, pharmacology, and molecular biology to fully unlock the therapeutic potential of this compound.

Q & A

How can researchers formulate a focused research question for studying Preracemosol B's mechanisms of action?

A structured approach using the PICOT framework (Population, Intervention, Comparison, Outcome, Time) is recommended. For example:

- Population : Specific cell lines or animal models (e.g., murine macrophages).

- Intervention : this compound at defined concentrations (e.g., 1–100 µM).

- Comparison : Control groups (e.g., untreated cells or reference compounds).

- Outcome : Quantifiable endpoints (e.g., cytokine inhibition measured via ELISA).

- Time : Duration of exposure (e.g., 24–72 hours). Preliminary literature reviews should identify gaps, such as unexplored signaling pathways or dose-response relationships .

Q. What strategies ensure a comprehensive literature review for this compound studies?

- Use systematic databases (PubMed, Scopus) with keywords: This compound AND (bioactivity, pharmacokinetics, synthesis).

- Filter results by relevance (e.g., studies published in the last 5–10 years) and methodological rigor (e.g., peer-reviewed journals with impact factors >3.0).

- Prioritize studies that provide raw data or detailed protocols to assess reproducibility .

Q. What ethical guidelines apply to preclinical studies involving this compound?

- For animal studies : Adhere to ARRIVE guidelines for reporting experimental details (e.g., sample size justification, randomization).

- For human cell lines : Obtain Institutional Review Board (IRB) approval and document provenance (e.g., ATCC authentication).

- Include ethics statements in manuscripts, specifying compliance with NIH or institutional policies .

Advanced Research Questions

Q. How should researchers design experiments to validate this compound's biological activity while minimizing bias?

- Use blinded protocols for data collection and analysis.

- Include positive controls (e.g., known inhibitors) and negative controls (e.g., solvent-only treatments).

- Validate findings across multiple models (e.g., in vitro + in vivo) and replicate experiments ≥3 times.

- Report raw data with error margins (e.g., SD/SE) and statistical significance thresholds (e.g., p < 0.05) .

Q. Which statistical methods address high-dimensional data challenges in this compound omics studies?

- Apply regularization techniques like Lasso regression to identify key predictors from large datasets (e.g., transcriptomic profiles).

- Use false discovery rate (FDR) corrections for multiple comparisons (e.g., Benjamini-Hochberg method).

- Preprocess data with variance-stabilizing transformations (e.g., log2 for RNA-seq) .

Q. How can contradictory results about this compound's efficacy be resolved?

- Conduct root-cause analysis : Compare methodologies (e.g., cell viability assays: MTT vs. ATP-based).

- Perform dose-response meta-analyses to identify nonlinear effects.

- Validate findings using orthogonal assays (e.g., apoptosis via flow cytometry and caspase-3 activity) .

Q. What steps ensure reproducibility in pharmacological studies of this compound?

- Follow FAIR principles : Share datasets in repositories (e.g., Zenodo) with unique DOIs.

- Document instrument calibration (e.g., plate reader wavelength accuracy) and batch-to-batch compound variability (e.g., HPLC purity ≥95%).

- Use standardized units (e.g., µM instead of µg/mL) .

Q. How should researchers validate this compound's structural and functional properties?

- Analytical chemistry : Confirm purity via NMR (≥400 MHz), HPLC (≥95% purity), and mass spectrometry.

- Functional assays : Cross-validate bioactivity using independent methods (e.g., Western blot and immunofluorescence for protein expression).

- Include stability tests (e.g., compound degradation in PBS over 24 hours) .

Q. What are best practices for presenting this compound research findings in manuscripts?

- Avoid excessive decimal places (e.g., report IC₅₀ as 12.3 µM, not 12.345 µM) unless justified by instrument precision.

- Use color-coded figures for clarity (e.g., red = inhibition, green = activation) but ensure accessibility for color-blind readers.

- Adhere to journal-specific guidelines for graphical abstracts (e.g., ≤3 chemical structures in ToC graphics) .

Retrosynthesis Analysis